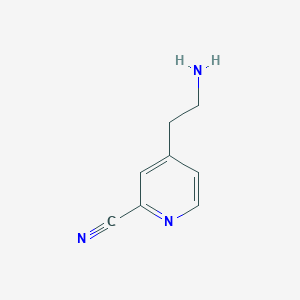
4-(2-Aminoethyl)picolinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)picolinonitrile: is an organic compound that belongs to the class of picolinonitriles It is characterized by the presence of an aminoethyl group attached to the fourth position of the picolinonitrile ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)picolinonitrile can be achieved through several methods. One common approach involves the cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage under mild reaction conditions. This method utilizes gold(I)-catalyzed cyclization and is performed in a stepwise and one-pot fashion .
Industrial Production Methods: In industrial settings, the production of picolinonitriles, including this compound, often involves oxidative ammonolysis of α-picoline. This process is carried out in a flow-type reactor using catalysts such as vanadium pentoxide and titanium dioxide. The reaction conditions typically include temperatures ranging from 330-370°C and contact times of 1-2 seconds .
化学反应分析
Types of Reactions: 4-(2-Aminoethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and selenium dioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions include various substituted picolinonitriles, amines, and oxides .
科学研究应用
4-(2-Aminoethyl)picolinonitrile has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-Aminoethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
相似化合物的比较
4-(2-Aminoethyl)benzenesulfonamide: This compound is a sulfonamide derivative with similar aminoethyl functionality.
3-Hydroxy-4-substituted picolinonitriles: These compounds share the picolinonitrile core structure but differ in the substituents attached to the ring
Uniqueness: 4-(2-Aminoethyl)picolinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminoethyl and nitrile groups allows for versatile chemical modifications and interactions with biological targets .
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H9N3/c9-3-1-7-2-4-11-8(5-7)6-10/h2,4-5H,1,3,9H2 |
InChI 键 |
OVXWGLJAODDZIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C=C1CCN)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,3'-(Piperazine-1,4-diyl)bis(N-{2-[(2-aminoethyl)amino]ethyl}propanamide)](/img/structure/B12540060.png)
![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetamide](/img/structure/B12540066.png)
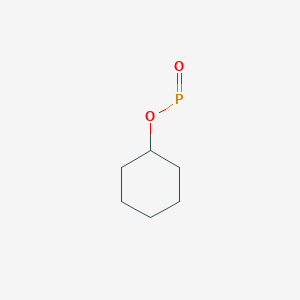
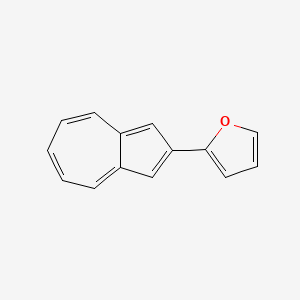
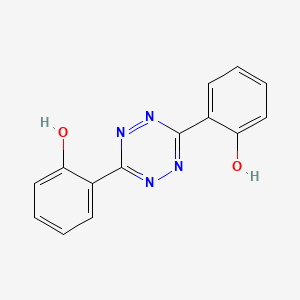
![2-[(Z)-{(2,6-Dichlorophenyl)[(E)-phenyldiazenyl]methylidene}amino]benzoic acid](/img/structure/B12540083.png)

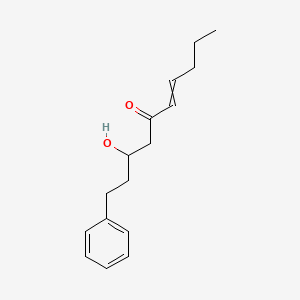

![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12540114.png)
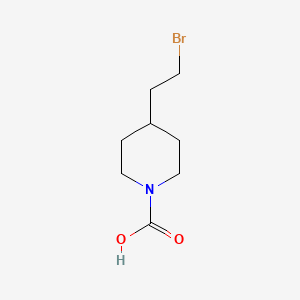
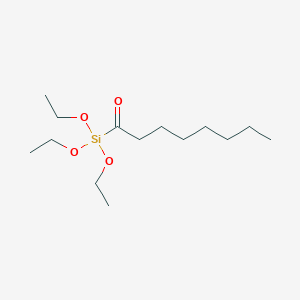
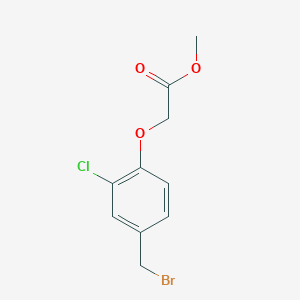
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
